Cas no 81210-11-9 (1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-)
81210-11-9 structure
Product Name:1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
Numero CAS:81210-11-9
MF:C21H34O6
MW:382.491067409515
CID:727355
PubChem ID:6440666
Update Time:2025-04-19
1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-
- (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl) propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S, 3R,4R,4aS,5R,7R,8aS)-rel-
- Deacyl-FR 225654
- Stemphyloxin I
- 1(2H)-Naphthalenone, octahydro-2,7-dihydroxy-3-((1R)-1-(hydroxymethyl)propyl)-4-((2Z)-3-hydroxy-1-oxo-2-propenyl)-2,4,5,7-tetramethyl-, (2S,3R,4R,4aS,5R,7R,8aS)-rel-
- 81210-11-9
- CHEBI:145070
- (2S,3R,4R,4aS,5R,7R,8aS)-2,7-dihydroxy-3-[(2R)-1-hydroxybutan-2-yl]-4-[(2Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyloctahydronaphthalen-1(2H)-one
- AKOS040754089
-
- Inchi: 1S/C21H34O6/c1-6-13(11-23)17-20(4,15(24)7-8-22)16-12(2)9-19(3,26)10-14(16)18(25)21(17,5)27/h7-8,12-14,16-17,22-23,26-27H,6,9-11H2,1-5H3/b8-7-/t12-,13+,14+,16+,17-,19-,20-,21+/m1/s1
- Chiave InChI: YRECHDUAXCBBOZ-HOCCXODSSA-N
- Sorrisi: O[C@]1(C)C([C@H]2C[C@@](C)(C[C@@H](C)[C@@H]2[C@](C(/C=C\O)=O)(C)[C@H]1[C@H](CO)CC)O)=O
Proprietà calcolate
- Massa esatta: 382.235539
- Massa monoisotopica: 382.235539
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 630
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 115
- XLogP3: 1.7
Proprietà sperimentali
- Densità: 1.162
- Punto di ebollizione: 560.9°C at 760 mmHg
- Punto di infiammabilità: 307.1°C
- Indice di rifrazione: 1.528
1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)- Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
81210-11-9 (1(2H)-Naphthalenone,octahydro-2,7-dihydroxy-3-[(1R)-1-(hydroxymethyl)propyl]-4-[(2Z)-3-hydroxy-1-oxo-2-propen-1-yl]-2,4,5,7-tetramethyl-,(2S,3R,4R,4aS,5R,7R,8aS)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti